2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and an isoindole dione ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinethiones in the presence of triethylamine . Another method involves the cyclization of aromatic compounds bearing an acetylenic unit and nitrogen moieties under transition metal-catalyzed conditions .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . The presence of a thiazole ring and an isoindole dione ring in the molecule is particularly noteworthy .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the thiazole ring could undergo electrophilic substitution at the carbon atom, while the isoindole dione ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Techniques such as NMR and IR spectroscopy, as well as mass spectrometry, could be used to determine these properties .Scientific Research Applications
Photophysical Properties
The compound's photophysical behavior has been studied using UV-visible and fluorescence spectroscopy. These studies, conducted in both polar and non-polar solvents, reveal that related o-hydroxyphenyl benzimidazole derivatives exhibit fluorescence sensitive to solvent polarity and are thermally stable up to 317 °C. Computational methods like Density Functional Theory have been employed to understand their structural, molecular, electronic, and photophysical properties (Deshmukh & Sekar, 2015).
Antimicrobial Evaluation
Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities against various microorganisms. The compounds showed promising results against bacterial strains like B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and fungal strains like A. fumigatus and C. albicans (Jat, Salvi, Talesara & Joshi, 2006).
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells. The compound's electron-deficient nature and planar structure confer high conductivity and electron mobility, improving device performance by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Chemical Structure Analysis
The chemical structure and stability of similar isoindole derivatives have been characterized using 1D and 2D NMR spectroscopy, providing insights into their molecular conformation and potential applications in various fields (Dioukhane et al., 2021).
Anticancer Agent Synthesis
Derivatives containing the thiazole moiety have shown potent anticancer activities. Novel pharmacophores incorporating the thiazole structure have been synthesized and evaluated as potent anticancer agents, demonstrating significant in vitro efficacy against cancer cell lines (Gomha et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-6-8-14(9-7-13)18-21-15(12-25-18)10-11-22-19(23)16-4-2-3-5-17(16)20(22)24/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDSEKYRJQASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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